

Structure and characterization of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-4-methoxy-1H-indazol-3-amine

Cat. No.: B2762962

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Characterization of **5-Fluoro-4-methoxy-1H-indazol-3-amine**

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed analytical characterization of **5-Fluoro-4-methoxy-1H-indazol-3-amine**. This compound is a significant heterocyclic building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents. This document details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for its structural elucidation and purity confirmation. Detailed, field-proven experimental protocols are provided to guide researchers in obtaining and interpreting high-quality analytical data. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic compound that serves as a "privileged scaffold" in medicinal chemistry.^[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of modern

pharmaceuticals.[2][3] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4]

The 1H-indazol-3-amine moiety, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors by interacting with the ATP-binding site of the enzyme.[4] The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The subject of this guide, **5-Fluoro-4-methoxy-1H-indazol-3-amine**, incorporates two key substituents:

- A Fluoro Group (5-position): The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[5][6]
- A Methoxy Group (4-position): This group can act as a hydrogen bond acceptor and influences the electronic distribution within the aromatic system, thereby affecting target engagement and molecular conformation.

Understanding the precise structure and characteristics of this molecule is therefore paramount for its effective application in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

The unambiguous identification of **5-Fluoro-4-methoxy-1H-indazol-3-amine** begins with its fundamental molecular structure and properties.

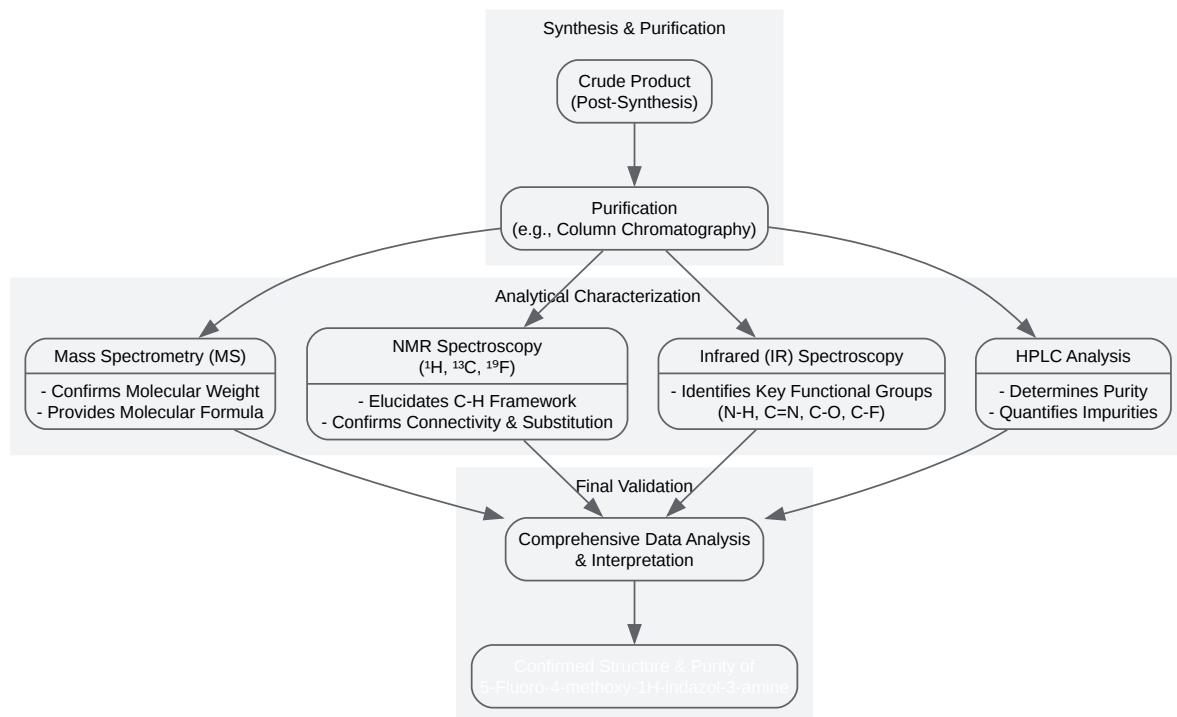

Caption: Molecular Structure of **5-Fluoro-4-methoxy-1H-indazol-3-amine**

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1240518-48-2	[7]
Molecular Formula	C ₈ H ₈ FN ₃ O	[7]
Molecular Weight	181.17 g/mol	[7] [8]
Appearance	Typically an off-white to yellow solid	N/A
Storage	2-8°C, protected from light, under inert gas	[8]

Workflow for Structural Characterization

A multi-technique approach is essential for the definitive characterization of a novel or synthesized molecule. Each technique provides complementary information, and together they form a self-validating system to confirm the structure, identity, and purity of the compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of a synthesized compound.

Spectroscopic and Chromatographic Characterization

The combination of NMR, MS, and IR spectroscopy provides a detailed picture of the molecule's atomic connectivity and functional groups. HPLC is then used to assess its overall purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ^1H , ^{13}C , and ^{19}F NMR experiments are informative.

- ^1H NMR (Proton NMR): The proton spectrum will confirm the presence of aromatic protons, the amine (NH_2) protons, the methoxy (OCH_3) protons, and the indazole N-H proton. The aromatic region is particularly diagnostic. The fluorine at C5 and the methoxy at C4 will influence the chemical shifts and coupling constants of the two remaining aromatic protons at C6 and C7.
 - Expected Signals:
 - Aromatic Protons (H-6, H-7): Expected in the δ 6.5-7.5 ppm range. These will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
 - Amine (NH_2): A broad singlet, typically in the δ 4.0-5.5 ppm range, whose position can vary with solvent and concentration.
 - Methoxy (OCH_3): A sharp singlet around δ 3.8-4.0 ppm.
 - Indazole (N-H): A broad singlet, often at a higher chemical shift (>10 ppm), which is exchangeable with D_2O .
- ^{13}C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.
 - Expected Signals: Eight distinct signals are expected. The carbons directly bonded to fluorine (C-5) and oxygen (C-4) will show characteristic shifts and C-F coupling. Aromatic carbons typically appear between δ 100-160 ppm, while the methoxy carbon will be around δ 55-60 ppm.
- ^{19}F NMR (Fluorine NMR): This experiment provides a single signal for the fluorine atom, confirming its presence. The coupling observed in the ^1H and ^{13}C spectra can be correlated with this signal to definitively place the fluorine at the C-5 position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides direct confirmation of its elemental composition.

- Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.
- Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule $[M+H]^+$ at an m/z (mass-to-charge ratio) of 182.17. High-resolution mass spectrometry (HRMS) can confirm the molecular formula $C_8H_8FN_3O$ by providing a highly accurate mass measurement (e.g., calculated m/z for $[M+H]^+$: 182.0724, found: 182.0721).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.^[9]

Table 2: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3200	N-H Stretching (asymmetric & symmetric)	Primary Amine (-NH ₂)
3300 - 3100	N-H Stretching	Indazole N-H
1650 - 1580	N-H Bending (Scissoring)	Primary Amine (-NH ₂)
1620 - 1550	C=N and C=C Stretching	Aromatic/Indazole Rings
1275 - 1200	C-O Stretching (Aryl ether)	Methoxy Group (-OCH ₃)
1100 - 1000	C-F Stretching	Aryl Fluoride

The presence of these distinct bands provides strong, corroborating evidence for the proposed structure.

Experimental Protocol: ^1H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ^1H NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.

Objective: To obtain a high-resolution ^1H NMR spectrum of **5-Fluoro-4-methoxy-1H-indazol-3-amine** to confirm its structural integrity.

Materials:

- **5-Fluoro-4-methoxy-1H-indazol-3-amine** sample (5-10 mg)
- Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
- NMR tube (5 mm, high precision)
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz)[10]

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5 mg of the sample into a clean, dry vial.
 - Add ~0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and, importantly, allows for the clear observation of exchangeable protons like N-H and NH₂.
 - Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
 - Transfer the solution into a clean NMR tube using a pipette.
- Spectrometer Setup and Shimming:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. This step is essential for maintaining a stable magnetic field during acquisition.

- Initiate the automatic or manual shimming procedure. The goal is to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp peaks and high resolution. A well-shimmed sample will show a sharp, symmetrical solvent peak.
- Data Acquisition:
 - Load a standard 1D proton experiment parameter set.
 - Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
 - Use a standard 30-45° pulse angle to avoid saturation of the signals.
 - Set a relaxation delay of 2-5 seconds. This allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.
- Data Processing and Analysis:
 - Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal.
 - Phase the resulting spectrum manually to ensure all peaks are in a pure absorption mode (positive and upright).
 - Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
 - Integrate all the peaks. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 3H for OCH_3 , 2H for NH_2 , 1H for each aromatic proton).
 - Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign each signal to the corresponding protons in the molecular structure.

Applications in Drug Discovery

5-Fluoro-4-methoxy-1H-indazol-3-amine is not an end-product drug but rather a valuable intermediate and building block. Its structure is tailored for use in synthesizing more complex molecules, particularly kinase inhibitors for oncology.

- **Scaffold for Kinase Inhibitors:** The 1H-indazol-3-amine core is a proven pharmacophore for targeting the hinge region of various protein kinases.^[4] By reacting the 3-amino group with other chemical moieties, medicinal chemists can build potent and selective inhibitors.
- **Fragment-Based Drug Design (FBDD):** This molecule can be used as a starting fragment in FBDD campaigns. Its interaction with a target protein can be identified and then optimized by growing the molecule to occupy adjacent binding pockets.
- **Lead Optimization:** The fluorine and methoxy groups provide vectors for further chemical modification. They influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the optimization of a lead compound's drug-like characteristics. For instance, compounds containing the indazole scaffold have been investigated as inhibitors of PI3K δ and FGFR1.^[3]

Conclusion

5-Fluoro-4-methoxy-1H-indazol-3-amine is a strategically designed heterocyclic compound with significant potential in modern drug discovery. Its structure has been definitively established through a synergistic application of modern analytical techniques. NMR spectroscopy elucidates the detailed atomic connectivity, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy verifies the presence of key functional groups. The detailed protocols and data presented in this guide serve as a robust reference for scientists, ensuring the quality and integrity of this compound in research and development settings and facilitating its use in the synthesis of next-generation therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-FLUORO-4-METHOXY-1H-INDAZOL-3-AMINE - CAS:1240518-48-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 5-Fluoro-4-methoxy-1H-indazol-3-amine [myskinrecipes.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]
- To cite this document: BenchChem. [Structure and characterization of 5-Fluoro-4-methoxy-1H-indazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2762962#structure-and-characterization-of-5-fluoro-4-methoxy-1h-indazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com